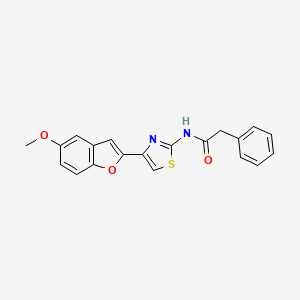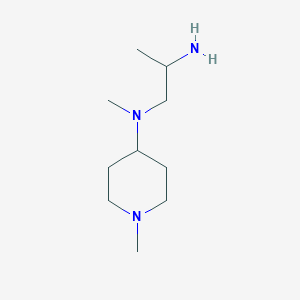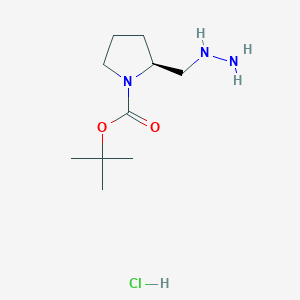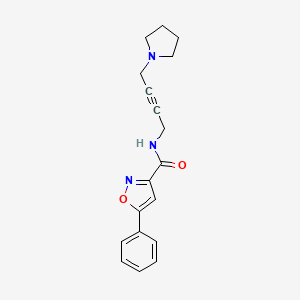![molecular formula C17H17N3O B2775264 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide CAS No. 1396748-76-7](/img/structure/B2775264.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Alzheimer's Disease Therapeutics
One significant area of research involves the synthesis and biological evaluation of pyrazolo[1,5-a]pyridine derivatives as multifunctional therapeutic agents for Alzheimer's disease. These compounds, including variations of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide, have been identified as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. The most potent molecule among these derivatives exhibited excellent anti-AChE activity with an IC50 value of 4.8 nM. These compounds also demonstrated capability in inhibiting self-induced β-amyloid aggregation, with significant percentages of inhibition and potential for Aβ disaggregation, antioxidation, and metal-chelation activity (Umar et al., 2019).
Antimicrobial Activity
Research on pyrazole-acetamide derivatives has also led to the synthesis and antimicrobial activity evaluation of new heterocyclic compounds incorporating antipyrine moiety. These efforts aim at exploring the potential of this compound and its derivatives in combating microbial infections. The synthesis of various heterocycles, such as coumarins, pyridines, and pyrazoles, has been reported, with some showing promising antimicrobial properties (Bondock et al., 2008).
Coordination Chemistry and Antioxidant Activity
Another area of interest is the synthesis of novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives, investigating their effect on self-assembly processes through hydrogen bonding and evaluating their antioxidant activities. These studies provide insights into the structural aspects of these complexes and highlight their significant antioxidant potential, offering new perspectives on the application of such compounds in medicinal chemistry (Chkirate et al., 2019).
Anticancer Research
The exploration of pyrazolo[1,5-a]pyridine derivatives extends to anticancer research, where novel compounds have been synthesized and evaluated for their potential as anticancer agents. This line of research is focused on developing effective therapies against cancer by identifying compounds with potent activity against various cancer cell lines, thus expanding the therapeutic applications of this compound and its derivatives (Nagender et al., 2016).
properties
IUPAC Name |
2-(3-methylphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-5-4-6-14(9-13)10-17(21)18-11-15-12-19-20-8-3-2-7-16(15)20/h2-9,12H,10-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHBIJFLOYYXGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

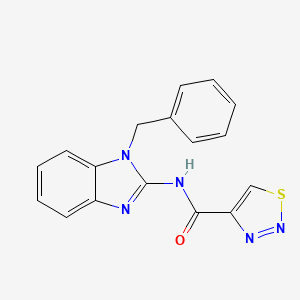
![[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2775182.png)
![3-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2775184.png)
![4-{[(4-chlorobenzyl)amino]methylene}-2-(4-chlorophenyl)-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2775185.png)
![3-[(3,4-Dichlorophenyl)methylsulfanyl]-4-ethyl-5-(2-methylsulfanylphenyl)-1,2,4-triazole](/img/structure/B2775186.png)
![3-(2-bromo-4-methylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2775188.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-phenylacetamide](/img/structure/B2775189.png)
![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2775191.png)
![3,6-Diphenyl-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazine](/img/structure/B2775193.png)
